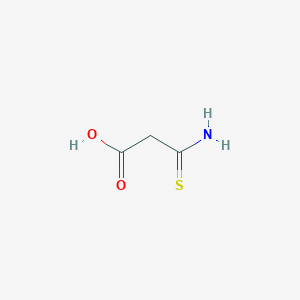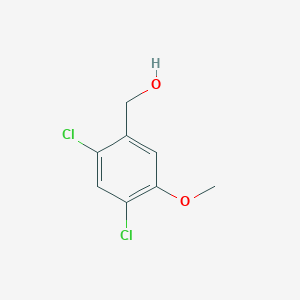![molecular formula C8H5FN2O B15202642 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15202642.png)
5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position and an aldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring. The imidazopyridine skeleton is known for its unique electronic and chemical properties, making it an attractive starting point for the synthesis of various therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield by reducing competing intermolecular reactions .
Another method involves the multi-component Groebke–Blackburn–Bienaymé reaction, which utilizes an aldehyde, 2-aminopyridine, and an isocyanide. This reaction is well-documented in synthetic chemistry literature and is known for its versatility and robustness .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate for oxidation), reducing agents (e.g., sodium borohydride for reduction), and nucleophiles (e.g., amines for substitution reactions). The reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions include 5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (from oxidation), 5-Fluoroimidazo[1,2-a]pyridine-3-methanol (from reduction), and various substituted imidazopyridine derivatives (from substitution reactions) .
科学的研究の応用
5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique electronic and chemical properties enable it to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde include other imidazopyridine derivatives, such as:
- 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
- 5-Fluoroimidazo[1,2-a]pyridine-4-carbaldehyde
- 5-Fluoroimidazo[1,2-a]pyridine-5-carbaldehyde
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new therapeutic agents .
特性
分子式 |
C8H5FN2O |
|---|---|
分子量 |
164.14 g/mol |
IUPAC名 |
5-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H |
InChIキー |
TXFMYCSCZRXEBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2C(=C1)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


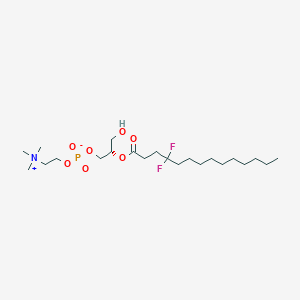
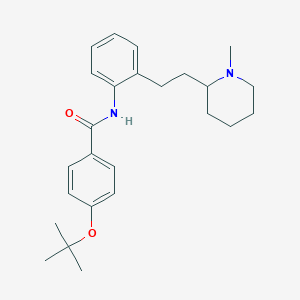
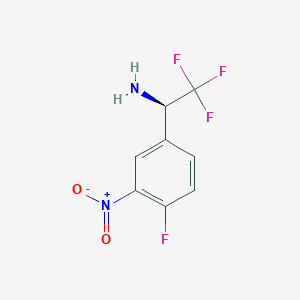

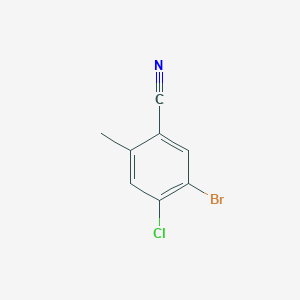
![Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate](/img/structure/B15202588.png)

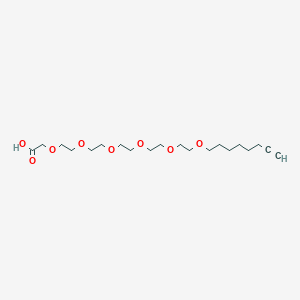
![2,3-Dihydroxypropyl 2-[[8-[(trifluoromethyl)thio]-4-quinolyl]amino]benzoate hydrochloride](/img/structure/B15202600.png)
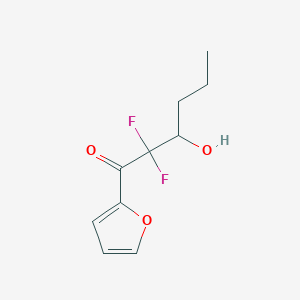
![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B15202614.png)

